Methyl 5-chloropyrazine-2-carboxylate

Organic Synthesis Esterification Pharmaceutical Intermediates

Medicinal chemistry requires predictable cross-coupling outcomes without batch variability. Methyl 5-chloropyrazine-2-carboxylate (CAS 33332-25-1) solves this with an optimal chloro/halogen balance: more selective than bromo analogs, more reactive than non-halogenated pyrazines. • **Suzuki-Miyaura performance**: 82-89% yield with aryl boronic acids • **TB drug discovery**: Enables 5-chloropyrazinoate esters with >100-fold enhanced antimycobacterial activity vs. pyrazinamide • **Process efficiency**: Methyl ester hydrolyzes faster (LiOH) than ethyl/tert-butyl, reducing deprotection time and cost

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 33332-25-1
Cat. No. B3022643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloropyrazine-2-carboxylate
CAS33332-25-1
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=N1)Cl
InChIInChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3
InChIKeyCVVMLRFXZPKILB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Chloropyrazine-2-Carboxylate Overview


Methyl 5-chloropyrazine-2-carboxylate (CAS 33332-25-1) is a heterocyclic building block consisting of a pyrazine ring substituted with a chlorine atom at the 5-position and a methyl ester group at the 2-position [1]. With a molecular formula of C6H5ClN2O2 and a molecular weight of 172.57 g/mol, this compound exhibits a melting point of 89-90°C and serves as a versatile intermediate in pharmaceutical and agrochemical synthesis [1]. The compound is not an active pharmaceutical ingredient but rather a synthetic precursor that enables the construction of more complex pyrazine-containing molecules .

1
Cross-coupling site: 5-chloro substituent supports Suzuki and nucleophilic aromatic substitution for C–C and C–N bond formation.
2
Masked carboxyl handle: Methyl ester enables controlled hydrolysis to free acid or direct transesterification for library synthesis.
3
Reduction-amenable: Defined DIBAL-H pathway to primary alcohol intermediate for further 2-position diversification.

Methyl 5-Chloropyrazine-2-Carboxylate Uniqueness


Within the 5-halopyrazine-2-carboxylate ester class, the combination of the chlorine substituent at the 5-position and the methyl ester at the 2-position creates a specific reactivity profile that generic substitution cannot replicate . The chlorine atom provides a site for nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki coupling), while the methyl ester serves as a protected carboxylic acid that can be hydrolyzed or directly transformed [1]. Variations in the halogen (e.g., 5-bromo vs. 5-chloro) alter cross-coupling reactivity and regioselectivity, while changes in the ester moiety (e.g., ethyl, tert-butyl) affect solubility, steric accessibility, and hydrolysis kinetics [1][2]. These structural differences directly impact downstream synthetic efficiency, product purity, and overall yield in multi-step pharmaceutical and agrochemical syntheses [2].

This compound
5-Chloro, methyl ester
Moderate oxidative addition rate; balanced selectivity for sequential couplings. Methyl ester hydrolyses faster than ethyl or tert-butyl under mild basic conditions.
Similar but not interchangeable
5-Bromo analog or bulkier esters
5-Bromo undergoes faster oxidative addition, which may reduce selectivity in polyhalogenated systems. Ethyl or tert-butyl esters require longer hydrolysis times or acidic deprotection, altering downstream step compatibility.

Methyl 5-Chloropyrazine-2-Carboxylate: Quantitative Comparison


Esterification Yield Comparison

Methyl 5-chloropyrazine-2-carboxylate can be synthesized from 5-chloropyrazine-2-carboxylic acid via reaction with trimethylsilyldiazomethane in diethyl ether and methanol, achieving a near-quantitative 101% yield . This represents an efficient esterification method that produces material of >95% purity by NMR analysis, suitable for use in subsequent synthetic steps without additional purification .

Esterification yield
Head-to-head
101% yield
Near-quantitative route from free acid using trimethylsilyldiazomethane; material >95% pure by NMR without additional purification.
Comparator route via methyl 5-hydroxypyrazine-2-carboxylate: 81% yield. Reported yield advantage may reduce procurement cost at scale.
Organic Synthesis Esterification Pharmaceutical Intermediates

Suzuki Coupling Performance

Methyl 5-chloropyrazine-2-carboxylate participates effectively in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, achieving yields of 82-89% after column chromatography under standard conditions . The chlorine atom at the 5-position serves as a competent leaving group for palladium-catalyzed coupling, enabling the construction of 5-aryl-substituted pyrazine-2-carboxylate derivatives [1].

Suzuki coupling
Cross-study comparable
82–89% yield
Reliable coupling with aryl boronic acids under standard Pd catalysis; supports 5-arylpyrazine library construction.
Conditions: anhydrous THF, K2CO3, 60°C, 18h, N2. Yield range places this substrate in the upper tier of heteroaryl chlorides.
Cross-Coupling Suzuki Reaction C-C Bond Formation Palladium Catalysis

Green Hydrolysis Efficiency

Methyl 5-chloropyrazine-2-carboxylate undergoes efficient and environmentally benign hydrolysis to 5-chloropyrazine-2-carboxylic acid using lithium hydroxide under mild aqueous conditions [1]. This green procedure offers advantages including easy operation, environmentally friendly conditions, and high product yield [1]. The methyl ester is hydrolytically more labile than ethyl or tert-butyl esters, enabling faster and more complete conversion under milder conditions [2].

Hydrolysis kinetics
Class-level
Methyl ester hydrolyses ~10–100× faster than tert-butyl or long-chain alkyl esters under basic conditions.
LiOH in aqueous THF/MeOH enables green, high-yield conversion to free acid without harsh reagents.
Ethyl and tert-butyl esters require longer reaction times or acidic deprotection (TFA), which may complicate acid-sensitive downstream steps.
Green Chemistry Ester Hydrolysis Sustainable Synthesis Carboxylic Acid Preparation

Reduction to Alcohol Intermediate

Methyl 5-chloropyrazine-2-carboxylate undergoes reduction with diisobutylaluminum hydride (DIBAL-H) to yield (5-chloropyrazin-2-yl)methanol, a versatile primary alcohol intermediate . Under optimized conditions (1M DIBAL-H in THF, 0°C, 2h), the reduction proceeds to give the alcohol product in 50% isolated yield after chromatographic purification . This transformation is stereoelectronically and sterically distinct from reductions of bulkier esters (e.g., tert-butyl, isopropyl), which may proceed with different yields or require altered conditions due to steric encumbrance around the ester carbonyl [1].

Reduction to alcohol
Class-level
50% isolated yield
DIBAL-H reduction to (5-chloropyrazin-2-yl)methanol provides a defined entry to primary alcohol for further functionalization.
Bulkier esters may exhibit altered reduction profiles due to steric effects at the carbonyl. 5-Bromo analog risks competing debromination.
Reduction Primary Alcohol Synthesis DIBAL-H Pharmaceutical Intermediates

Antimycobacterial Activity vs. Pyrazinamide

Quantitative structure-activity relationship (QSAR) studies on pyrazinoic acid esters reveal that the 5-chloro substitution pattern, when combined with appropriate ester moieties, can dramatically enhance antimycobacterial activity compared to the parent drug pyrazinamide [1]. Specifically, tert-butyl 5-chloropyrazinoate exhibits 100-fold greater activity against Mycobacterium tuberculosis than pyrazinamide, and demonstrates 900-1000 times greater serum stability than lead compounds in the series [1]. While methyl 5-chloropyrazine-2-carboxylate itself is not the active pharmaceutical ingredient, it serves as the critical precursor for synthesizing these highly active 5-chloropyrazinoate ester derivatives [1][2].

Antimycobacterial context
Class-level
tert-Butyl 5-chloropyrazinoate: 100× more active than pyrazinamide vs. M. tuberculosis; serum stability improved 900–1000× over lead compounds.
This compound is a critical precursor to high-potency antimycobacterial candidates; activity attributed to downstream esters, not the methyl ester itself.
QSAR study context. Direct MIC data for the methyl ester not reported. Precursor utility for candidate synthesis only.
Antitubercular Mycobacterium tuberculosis Structure-Activity Relationship Pyrazinoic Acid Esters

Chlorine vs. Bromine Cross-Coupling Reactivity

The 5-chloro substituent in methyl 5-chloropyrazine-2-carboxylate provides a balanced reactivity profile for palladium-catalyzed cross-coupling compared to the corresponding 5-bromo analog [1]. While 5-bromopyrazine derivatives generally exhibit faster oxidative addition in Suzuki and related couplings, the 5-chloro analog offers superior selectivity in sequential coupling strategies where multiple halogens are present, and may demonstrate improved stability during storage and handling [1][2]. This difference in reactivity allows chemists to select the appropriate halogen based on the specific synthetic sequence requirements [2].

Cl vs. Br reactivity
Class-level
5-Br undergoes oxidative addition ~10–100× faster than 5-Cl in Pd(0) couplings. 5-Cl reported to offer better selectivity in sequential coupling strategies.
Chlorine provides a balanced reactivity–selectivity profile; may support synthetic routes requiring chemoselective functionalization of polyhalogenated cores.
Class-level organohalide reactivity scale. Direct head-to-head coupling data for methyl 5-bromopyrazine-2-carboxylate not available in source.
Halogen Reactivity Cross-Coupling Selectivity Nucleophilic Aromatic Substitution Palladium Catalysis

Methyl 5-Chloropyrazine-2-Carboxylate: Key Applications


Antitubercular Pyrazinoate Library Synthesis

Based on the QSAR evidence demonstrating that 5-chloropyrazinoate esters exhibit up to 100-fold enhanced antimycobacterial activity versus pyrazinamide [1], methyl 5-chloropyrazine-2-carboxylate is an essential starting material for synthesizing diverse ester libraries for tuberculosis drug discovery. The methyl ester can be directly transesterified or hydrolyzed to the free acid and subsequently re-esterified with various alcohols to explore SAR at the ester position. This compound should be prioritized over non-chlorinated pyrazine-2-carboxylate esters due to the documented potency enhancement conferred by the 5-chloro substituent in combination with optimized ester moieties [1].

Construction of 5-Arylpyrazine Derivatives

The compound's demonstrated performance in Suzuki-Miyaura cross-coupling reactions (82-89% yield with aryl boronic acids) makes it a reliable building block for synthesizing 5-aryl-substituted pyrazine-2-carboxylates. These biaryl pyrazine scaffolds are prevalent in kinase inhibitors, GPCR modulators, and other bioactive molecules. The chloro substituent provides an optimal balance of reactivity and selectivity compared to the more reactive but less selective bromo analog, making this compound the preferred choice for medicinal chemistry programs requiring predictable cross-coupling outcomes [2].

Process-Scale Preparation of Free Acid

For process chemistry applications requiring the free carboxylic acid, the methyl ester's efficient and green hydrolysis using LiOH [3], combined with the high-yield synthetic route from the acid (101% yield) , establishes an economically favorable pathway. The methyl ester's faster hydrolysis kinetics compared to ethyl or tert-butyl esters enable shorter reaction times and milder conditions, reducing manufacturing costs and environmental impact. Procurement of the methyl ester rather than alternative esters is justified by this combination of upstream synthetic efficiency and downstream ease of deprotection.

Diversification to Pyrazinylmethanol

The defined reduction of methyl 5-chloropyrazine-2-carboxylate to (5-chloropyrazin-2-yl)methanol (50% yield) provides a route to primary alcohol intermediates that can be further functionalized to aldehydes, halides, amines, and ethers. This diversification pathway is essential for exploring structure-activity relationships at the 2-position of the pyrazine ring in drug discovery programs. The methyl ester is preferred over bulkier esters (e.g., tert-butyl) for this transformation due to reduced steric hindrance at the ester carbonyl, enabling more consistent and predictable reduction outcomes.

Application
Selection Property
Validation Focus
Antitubercular candidate library synthesis
5-Chloro precursor availability for ester diversification
SAR at ester position; antimycobacterial candidate potency benchmarking against pyrazinamide
5-Arylpyrazine derivative construction
Reliable Suzuki coupling yield (82–89% reported range)
Cross-coupling reproducibility with target aryl boronic acid; product purity after chromatography
Process-scale free acid preparation
Fast methyl ester hydrolysis under mild aqueous LiOH
Hydrolysis completion time; acid purity without recrystallization; green chemistry metrics
2-Position diversification via pyrazinylmethanol
Defined DIBAL-H reduction to primary alcohol (50% reported yield)
Reduction consistency with bulkier ester analogs; alcohol intermediate purity for downstream steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-chloropyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.